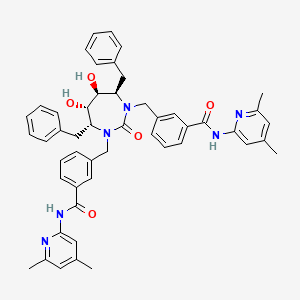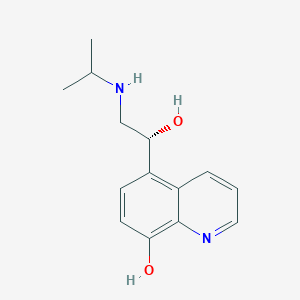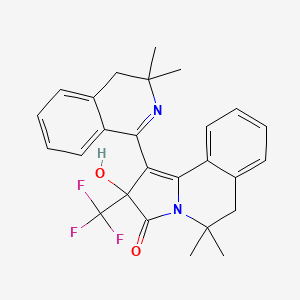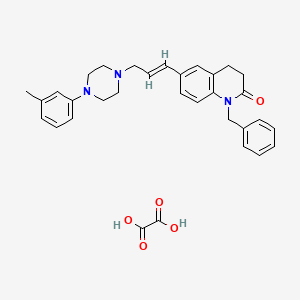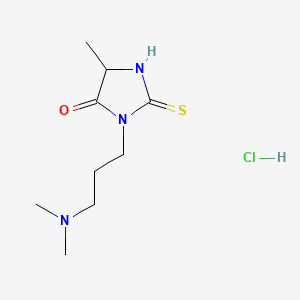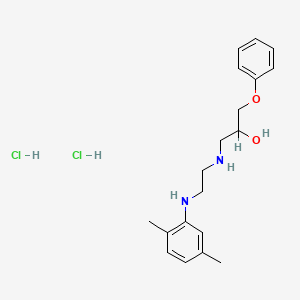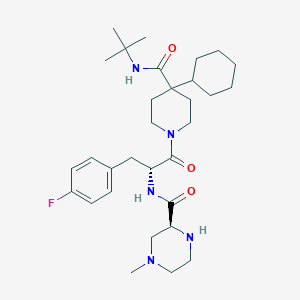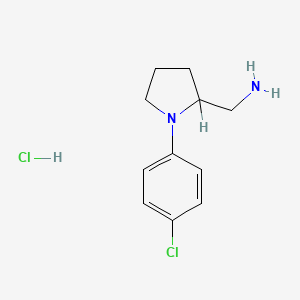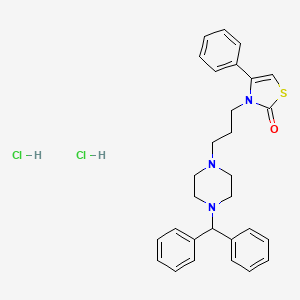
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with carboxylic acid esters and a hexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized via cyclization reactions involving diene precursors.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are used to introduce carboxylic acid groups at the desired positions on the cyclopentane ring.
Esterification: The carboxylic acids are then esterified using methanol and an acid catalyst to form the trimethyl ester.
Addition of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, often using hexyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学研究应用
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The hexyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes.
相似化合物的比较
Similar Compounds
1,1,3-Cyclopentanetricarboxylic acid, 4-oxo-, 1,1,3-triethyl ester: Similar structure but with ethyl esters instead of methyl esters.
1,1,3-Cyclopentanetricarboxylic acid, 5-methyl-4-oxo-, 1,1,3-trimethyl ester: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is unique due to the presence of the hexyl group, which can significantly alter its physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
73545-13-8 |
|---|---|
分子式 |
C17H26O7 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
trimethyl (3S,5S)-5-hexyl-4-oxocyclopentane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H26O7/c1-5-6-7-8-9-12-13(18)11(14(19)22-2)10-17(12,15(20)23-3)16(21)24-4/h11-12H,5-10H2,1-4H3/t11-,12+/m0/s1 |
InChI 键 |
GJPJKGDSKASGLS-NWDGAFQWSA-N |
手性 SMILES |
CCCCCC[C@@H]1C(=O)[C@H](CC1(C(=O)OC)C(=O)OC)C(=O)OC |
规范 SMILES |
CCCCCCC1C(=O)C(CC1(C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


